1,2,5-Thiadiazole-3-carboxylic acid
Overview
Description
1,2,5-Thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Mechanism of Action
Target of Action
The 1,2,5-Thiadiazole-3-carboxylic acid is a derivative of the thiadiazole group, which is known to interact strongly with biological targets due to its mesoionic character Thiadiazole derivatives have been found to target a variety of proteins and enzymes, including heat shock protein 90 (hsp90) .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their targets, leading to various biological activities.
Biochemical Pathways
Thiadiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that thiadiazole derivatives have good liposolubility, which is attributed to the presence of the sulfur atom . This suggests that this compound may have good bioavailability.
Result of Action
Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that the properties of thiadiazole derivatives can be dramatically altered by the presence of a fluorine or trifluoromethyl group at a strategic position of the molecule . This suggests that the action of this compound may also be influenced by its chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Thiadiazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the combination of enaminones, tosylhydrazine, and elemental sulfur in the presence of iodine and dimethyl sulfoxide can yield 1,2,5-thiadiazole derivatives . Another method involves the use of propylphosphonic anhydride to synthesize thiadiazoles from carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted thiadiazole derivatives.
Scientific Research Applications
1,2,5-Thiadiazole-3-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
1,2,5-Thiadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structure and have been studied for their antimicrobial and anticancer properties.
Benzo[c][1,2,5]thiadiazole: This compound is used in photovoltaics and as a fluorescent sensor.
The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,2,5-thiadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTBMBHVZZFGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362769 | |
Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-86-0 | |
Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,2,5-Thiadiazole-3-carboxylic acid and its derivatives?
A1: this compound serves as a central scaffold for various derivatives. The core structure consists of a five-membered ring containing one sulfur and two nitrogen atoms, with a carboxylic acid group at the 3-position. Derivatives arise from modifications at the 4-position, introducing diverse functional groups like amino, ureido, and substituted pyrimidine rings. [, ]
- For example, research highlights the synthesis of:
Q2: How do the structural modifications of this compound influence its biological activity?
A2: Introducing different functional groups at the 4-position of the this compound scaffold significantly impacts its biological activity. [] While the specific structure-activity relationships require further investigation, the presence of specific groups likely influences target binding, influencing the compound's overall efficacy and potential applications.
- For instance:
Q3: What synthetic routes are employed in the preparation of this compound and its derivatives?
A3: Researchers utilize ring-opening reactions of specific heterocyclic compounds to synthesize this compound derivatives. [, ] For instance, researchers have successfully synthesized 4-Amino-1,2,5-thiadiazole-3-carboxylic acid and its derivatives by cleaving the pyrimidine ring of [, , ]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one. [] This method highlights the importance of utilizing specific synthetic strategies to construct the desired this compound derivatives.
Q4: Beyond direct derivatives, how else is the 1,2,5-thiadiazole ring system utilized in medicinal chemistry?
A4: The 1,2,5-thiadiazole ring system is not only found in simple derivatives but also incorporated into larger, more complex structures. One example is the synthesis of 4H-[1]benzopyrano[3,4-c][1,2,5]thyadiazol-4-one. [] This compound combines the thiadiazole ring with a benzopyranone moiety, potentially leading to unique pharmacological properties. This example emphasizes the versatility of the 1,2,5-thiadiazole scaffold in drug design and development.
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